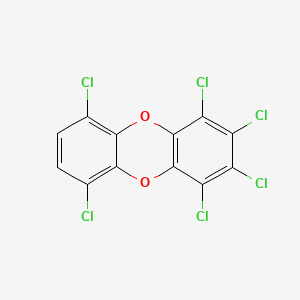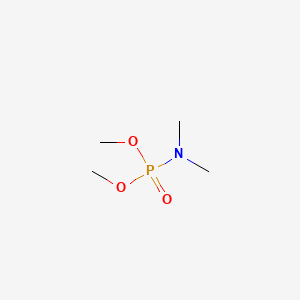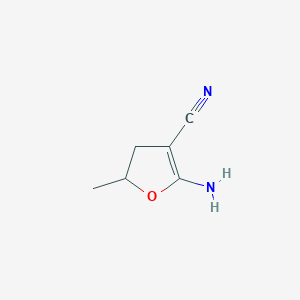
2,3-Diamino-4,6-difluoropyridine
Vue d'ensemble
Description
2,3-Diamino-4,6-difluoropyridine is a chemical compound characterized by two amine functional groups and two fluoride atoms on the pyridine ring . This unique structure gives it distinct properties.
Synthesis Analysis
The synthesis of this compound involves a reaction of nucleophilic substitution with 4-chloro-2,3,5,6-tetrafluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine . Another method for preparing 2-aminopyridine derivatives involves substituting fluorine for a hydrazine moiety and reducing with hydrogen .Molecular Structure Analysis
The molecular structure of this compound is defined by the presence of two amine functional groups and two fluoride atoms on the pyridine ring . This structure is responsible for its unique chemical and physical properties.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily nucleophilic substitutions. The reaction with 4-chloro-2,3,5,6-tetrafluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine results in diamino-difluoropyridines .Physical And Chemical Properties Analysis
This compound is soluble in water . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Vasodilation Properties
Research into pyrimidine and triazine derivatives, closely related to 2,3-diamino-4,6-difluoropyridine, has shown their potential as vasodilators. A study on di- and triaminopyrimidine 3-oxides, which react with sulfur trioxide sources to yield heterocyclic O-sulfates, demonstrates their hypotensive effects due to direct vasodilation (J. Mccall et al., 1983).
Electrochemical Behavior
The electrochemical behavior of derivatives including 2,3-diamino-pyridine has been examined. Studies in various pH environments have noted the formation and percentages of oxidation products like 3,3′-azopyridine in alkaline solutions (P. Desideri et al., 1978).
Corrosion Inhibition
Chromenopyridine derivatives, structurally related to this compound, have been identified as effective corrosion inhibitors. Their efficiency in preventing corrosion in acidic environments, assessed through various analytical techniques, underlines their potential in industrial applications (K. R. Ansari et al., 2017).
Oligonucleotide Synthesis
In the field of oligonucleotide synthesis, certain derivatives like 6-O-(pentafluorophenyl)-2'-deoxyguanosine, which are related to this compound, have shown utility in generating high-yield derivatives and in oligonucleotide modification. This illustrates the compound's relevance in biochemical research and pharmaceutical development (Hetian Gao et al., 1992).
Antitumor Activity
Compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, structurally related to this compound, have shown promise in antitumor activities. Their potential as inhibitors of mammalian dihydrofolate reductase and their efficacy against specific carcinomas in rats highlight their significance in cancer research (E. Grivsky et al., 1980).
Structural Chemistry
In structural chemistry, diamino-bis-pyridine ligands, similar to this compound, have been used to create novel structures like dinuclear double helicates. These compounds have important implications in the understanding of molecular geometry and bonding (J. Keegan et al., 2001).
Synthesis of Diamino Derivatives
The synthesis of diamino derivatives of pyrano[3,4-c]pyridines, which include compounds like this compound, has been developed based on the recyclization of the pyridine ring. These compounds have been analyzed for antimicrobial activity, making them relevant in medical and biochemical research (E. Paronikyan et al., 2015).
Physical, Thermal, and Spectral Properties
Studies have investigated the influence of treatments on the physical, thermal, and spectral properties of 2,6-diaminopyridine, closely related to this compound. These treatments significantly affect properties like crystallite size, melting temperature, thermal decomposition temperature, and surface area (M. Trivedi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4,6-difluoropyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCPXWLJHXAGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483655 | |
| Record name | 2,3-Diamino-4,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60186-27-8 | |
| Record name | 4,6-Difluoro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diamino-4,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)











